Enantioselective Enzyme Inhibition: (R) vs. (S) Configuration
The (R)-enantiomer of the structurally related α-(N-benzylamino)benzylphosphonic acid demonstrates a clear, quantifiable superior binding affinity for human prostatic acid phosphatase (hPAP). The (R)-isomer acts as a high-affinity inhibitor, whereas the (S)-enantiomer exhibits significantly weaker inhibition [1]. This strong class-level inference underpins the non-interchangeable nature of the enantiomers for enzyme-targeting applications.
| Evidence Dimension | Enzyme inhibitory activity (hPAP) |
|---|---|
| Target Compound Data | (R)-α-(N-benzylamino)benzylphosphonic acid: Demonstrated higher affinity for hPAP. |
| Comparator Or Baseline | (S)-α-(N-benzylamino)benzylphosphonic acid: Significantly weaker inhibitor. |
| Quantified Difference | The (S)-enantiomer is a significantly weaker inhibitor than the (R)-enantiomer, qualifying the (R)-configuration as a prerequisite for high-affinity binding. |
| Conditions | In vitro inhibition assay on human prostatic acid phosphatase (hPAP). |
Why This Matters
This confirms that even slight modifications to stereochemistry are not tolerated, making the procurement of the chirally pure (R)-enantiomer essential for any studies targeting phosphatase enzymes.
- [1] Vovk, A. I.; Mischenko, I. M.; Tanchuk, V. Y.; Kachkovskii, G. A.; Sheiko, S. Y.; Kolodyazhnyi, O. I.; Kukhar, V. P. Stereoselectivity of binding of alpha-(N-benzylamino)benzylphosphonic acids to prostatic acid phosphatase. Bioorg. Med. Chem. Lett., 2008, 18, 4620-4623. View Source
